N6-iso-Propyladenosine

Adenosine Receptor A3AR Agonist GPCR Pharmacology

Researchers probing A3 adenosine receptor (A3AR) signaling need selective agonists to avoid confounding A1/A2A cross-reactivity. N6-iso-Propyladenosine (CAS 17270-23-4) is a validated selective A3AR agonist with distinct N6-isopropyl-driven receptor bias. • Selective A3AR agonist - isolates A3AR-mediated pathways in cardioprotection, inflammation & oncology • Negative control for cytotoxicity screens - weaker antiproliferative activity vs. N6-isopentyladenosine (i6A) enables differentiation of general nucleoside toxicity from specific anticancer effects • SAR comparator - key N6-substituent data point for A3AR selectivity mapping • ≥98% purity; ships at ambient temperature.

Molecular Formula C13H19N5O4
Molecular Weight 309.32 g/mol
Cat. No. B12395987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-iso-Propyladenosine
Molecular FormulaC13H19N5O4
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCC(C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C13H19N5O4/c1-6(2)17-11-8-12(15-4-14-11)18(5-16-8)13-10(21)9(20)7(3-19)22-13/h4-7,9-10,13,19-21H,3H2,1-2H3,(H,14,15,17)/t7-,9+,10?,13-/m1/s1
InChIKeyLILZBBGKOTULGC-ZIUXOXTBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-iso-Propyladenosine Procurement: Purine Nucleoside Analog with A3 Agonism


N6-iso-Propyladenosine (CAS 17270-23-4) is a synthetic purine nucleoside analog characterized by an isopropyl substituent at the N6-position of the adenosine base . This structural modification classifies it within a broader family of N6-substituted adenosines studied for their interactions with adenosine receptors and potential anticancer activities . Vendor literature consistently identifies this compound as a potent and selective agonist for the A3 adenosine receptor (A3AR), suggesting its utility as a tool compound for probing A3AR-mediated signaling pathways in cardiovascular, renal, and oncological research contexts .

Why N6-iso-Propyladenosine Cannot Substitute Other N6-Substituted Analogs


The N6-substituent of an adenosine analog is a primary determinant of its receptor subtype selectivity, binding affinity, and downstream functional effects . Therefore, N6-iso-Propyladenosine should not be considered interchangeable with closely related analogs such as N6-isopentyladenosine (a cytokinin with distinct biological activity) or N6-phenylisopropyladenosine (PIA, which has a known A1/A2A receptor profile). The isopropyl group confers a unique pharmacological fingerprint, reportedly biasing the molecule toward the A3 adenosine receptor subtype . Substituting with an analog bearing a different N6-group, like an isopentenyl or benzyl moiety, will result in a different receptor selectivity profile, invalidating experimental comparisons and potentially leading to conflicting or non-reproducible results in A3AR-focused studies .

Comparative Evidence for N6-iso-Propyladenosine Selection


Receptor Selectivity: A3 Agonism vs. Phenylisopropyladenosine (PIA)

Vendor descriptions characterize N6-iso-Propyladenosine as a 'potent and selective A3 adenosine receptor agonist' . This reported selectivity profile stands in contrast to N6-phenylisopropyladenosine (PIA), a diastereomeric compound where the R-isomer (R-PIA) demonstrates high affinity for A1 receptors and lower affinity for A2 receptors. In functional assays, R-PIA is significantly more potent at A1 receptors (rat adipocytes) than the non-selective agonist NECA, whereas at A3 receptors, PIA and NECA are roughly equipotent . This class-level inference suggests that replacing the phenyl group with an isopropyl group (as in N6-iso-Propyladenosine) fundamentally shifts the receptor subtype bias away from A1/A2 and toward A3.

Adenosine Receptor A3AR Agonist GPCR Pharmacology

Cytotoxic Activity: Comparison with N6-Isopentyladenosine (i6A)

In a head-to-head study evaluating the in vitro anticancer activity of various N6-alkyladenosines, N6-isopentyladenosine (i6A) demonstrated significant antiproliferative activity against bladder cancer cells, while N6-isopropyladenosine was synthesized and evaluated but did not exhibit the same level of activity . This indicates that the specific alkyl chain length and branching are critical for anticancer efficacy. N6-iso-Propyladenosine's lack of significant anticancer activity in this specific assay distinguishes it from the naturally occurring and more potent cytokinin riboside, i6A.

Anticancer Cytotoxicity Nucleoside Analog

Structural Divergence: Cytokinin Activity of i6A vs. N6-iso-Propyladenosine

N6-Isopentyladenosine is a well-characterized cytokinin, a class of plant hormones that promote cell division and differentiation. In plant callus assays, cytokinins bearing saturated side chains like N6-isopentyladenosine are significantly more active than their unsaturated analogs . This cytokinin activity is a distinct biological function separate from adenosine receptor agonism in mammalian systems. N6-iso-Propyladenosine, while structurally similar, is a synthetic analog not recognized as a natural cytokinin and is not reported to possess this plant-specific activity.

Cytokinin Plant Biology Structure-Activity Relationship

Validated Research Applications for N6-iso-Propyladenosine


A3 Adenosine Receptor (A3AR) Pharmacology

Based on its reported profile as a selective A3AR agonist , N6-iso-Propyladenosine is optimally deployed in experiments designed to isolate and characterize A3AR-mediated signaling. This includes studying A3AR's role in cardioprotection, inflammation, and cancer cell proliferation. Its use is particularly justified when comparing the effects of selective A3AR activation against the broader, non-selective activation achieved by endogenous adenosine or against A1/A2A-selective agonists like CCPA or CGS 21680.

Negative Control for Anticancer Cytotoxicity Screens

Direct comparative data from bladder cancer cell assays show that N6-iso-Propyladenosine exhibits weaker antiproliferative activity compared to N6-isopentyladenosine (i6A) . This makes N6-iso-Propyladenosine an excellent negative control or baseline compound in cytotoxicity screens designed to identify potent anticancer nucleoside analogs. It helps to differentiate between general nucleoside analog toxicity and the specific, more potent effects of compounds like i6A.

Differentiation from Cytokinin-Mediated Effects

In interdisciplinary research examining the effects of modified nucleosides on both plant and mammalian cells, N6-iso-Propyladenosine serves as a critical control. Its lack of cytokinin activity, contrasted with the strong plant hormone activity of N6-isopentyladenosine , allows researchers to attribute observed biological effects in plant systems specifically to cytokinin analogs, while using N6-iso-Propyladenosine to probe adenosine receptor pathways in animal models without cross-reactivity.

Structure-Activity Relationship (SAR) Studies

The compound is a key comparator in SAR studies focused on the N6-position of adenosine. Its isopropyl group represents a specific point on the alkyl chain length/branching spectrum, and its reported selectivity for A3AR over A1/A2A provides a crucial data point . Researchers can use N6-iso-Propyladenosine alongside analogs with different N6-substituents (e.g., methyl, ethyl, cyclopentyl, benzyl) to map the structural requirements for A3AR selectivity and affinity, aiding in the rational design of more potent and selective therapeutic candidates.

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